N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide
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Overview
Description
N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with two pyridin-2-yl ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide typically involves the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the electro-oxidative ring opening of imidazopyridine derivatives, which provides a sustainable alternative to traditional harsh reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of metal-organic frameworks and electro-oxidative methods suggests that scalable and efficient production processes could be developed based on these laboratory-scale methods.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine rings.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with I2 and TBHP typically results in the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it disrupts the signaling pathways that bacteria use for communication, thereby inhibiting biofilm formation . In the context of its anti-tubercular activity, the compound likely interacts with bacterial enzymes and proteins, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N,N-bis(2-pyridylethyl)amine: This compound is structurally similar but features a methyl group instead of a benzamide core.
N-(Pyridin-2-yl)benzamides: These compounds share the pyridin-2-yl and benzamide moieties but differ in the specific substituents and overall structure.
Uniqueness
N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide is unique due to its dual pyridin-2-yl ethyl substituents attached to a benzamide core. This structure provides distinct electronic and steric properties, making it a valuable ligand in coordination chemistry and a potential candidate for various biological applications.
Properties
CAS No. |
144157-46-0 |
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Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N,N-bis(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H21N3O/c25-21(18-8-2-1-3-9-18)24(16-12-19-10-4-6-14-22-19)17-13-20-11-5-7-15-23-20/h1-11,14-15H,12-13,16-17H2 |
InChI Key |
IWLFTTBHNAOAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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